molecular formula C7H6BrClN2O B11799895 N-(2-Bromo-6-chloropyridin-3-yl)acetamide

N-(2-Bromo-6-chloropyridin-3-yl)acetamide

Cat. No.: B11799895
M. Wt: 249.49 g/mol
InChI Key: NHVGLMBNSCXDPA-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-chloropyridin-3-yl)acetamide is a halogenated pyridine derivative featuring a bromine atom at position 2, a chlorine atom at position 6, and an acetamide group at position 3 of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

N-(2-bromo-6-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H6BrClN2O/c1-4(12)10-5-2-3-6(9)11-7(5)8/h2-3H,1H3,(H,10,12)

InChI Key

NHVGLMBNSCXDPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-6-chloropyridin-3-yl)acetamide typically involves the reaction of 2-bromo-6-chloropyridine with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-6-chloropyridin-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

N-(2-Bromo-6-chloropyridin-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyridine Family

The following table summarizes key pyridine-based analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications Reference
N-(2-chloro-6-formylpyridin-3-yl)pivalamide 1142191-76-1 C₁₁H₁₃ClN₂O₂ Cl (2), Formyl (6) 240.69 Synthetic intermediate; formyl group enhances reactivity for further functionalization
N-(6-allyl-2-chloropyridin-3-yl)pivalamide 1142191-77-2* C₁₃H₁₇ClN₂O Cl (2), Allyl (6) 252.74 Allyl group enables cycloaddition or polymerization reactions
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide - C₇H₇ClN₂O₂ Cl (2), Hydroxyl (2) ~198.6 Increased polarity due to hydroxyl group; potential pharmacological applications
6-Bromo-2,3-dichloropyridine 1033820-08-4 C₅H₂BrCl₂N Br (6), Cl (2,3) 226.89 High halogen density; used in agrochemical synthesis

Note: *CAS 1142191-77-2 is listed for two distinct compounds in , suggesting a possible typographical error.

Key Observations:
  • Substituent Effects : The target compound’s bromine and chlorine substituents confer greater electrophilicity compared to formyl or allyl groups in analogs, favoring nucleophilic aromatic substitution .
  • Polarity : The hydroxyl group in 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide increases water solubility, whereas halogenated derivatives like the target compound exhibit higher lipophilicity .

Trifluoroacetamide Derivatives

  • N-(2-Bromo-6-methoxypyridin-3-yl)-2,2,2-trifluoro-acetamide (CAS 944418-86-4):
    • Molecular Formula: C₈H₆N₂O₂F₃Br
    • Molecular Weight: 299.04
    • The trifluoroacetamide group enhances metabolic stability and electron-withdrawing effects, making it valuable in drug impurity profiling .
Comparison with Target Compound:
  • The target compound’s non-fluorinated acetamide group reduces electronic withdrawal, favoring different reactivity pathways (e.g., hydrolysis or amide bond formation) compared to trifluoroacetamides .

Heterocyclic and Fused-Ring Analogs

  • Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide):
    • Benzothiazole cores offer planar rigidity, enhancing binding to aromatic receptors in medicinal chemistry, unlike the pyridine-based target compound .
  • Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide):
    • Fused carbazole systems provide extended π-conjugation, influencing photophysical properties and biological activity .

Biological Activity

N-(2-Bromo-6-chloropyridin-3-yl)acetamide is a compound with significant biological activity, particularly in pharmacological research. Its unique structure, characterized by the presence of a bromine atom at the second position and a chlorine atom at the sixth position of the pyridine ring, contributes to its diverse applications in medicinal chemistry and material science. This article explores its biological activity, including its potential as an enzyme inhibitor and its cytotoxic effects on various cancer cell lines.

Structural Characteristics

The molecular formula of this compound is C_8H_7BrClN_3O, with a molecular weight of 233.52 g/mol. Its structural features allow it to interact effectively with biological targets, influencing various metabolic pathways and cellular processes.

Biological Activity Overview

Research has indicated that this compound exhibits potential as:

  • Enzyme Inhibitor : It acts as an inhibitor for specific enzymes and receptors, making it valuable in pharmacological applications. Studies have shown its ability to modulate immune responses and inhibit certain enzymatic activities, which could be beneficial in treating various diseases.
  • Cytotoxic Agent : The compound has demonstrated moderate cytotoxic activity against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For instance, one study reported an IC50 value of 27.1 µM against MDA-MB-231 cells, indicating its potential as a lead compound for anticancer drug development .

The biological activity of this compound is primarily driven by its chemical structure, which allows it to bind to active sites on receptors and enzymes involved in critical cellular processes. The presence of halogen substituents enhances lipophilicity, facilitating better membrane permeability and interaction with target proteins.

Case Study 1: Antimicrobial Potential

In a study evaluating the antimicrobial properties of chloroacetamides, compounds similar to this compound were tested against various pathogens. The results indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing less efficacy against Gram-negative bacteria like Escherichia coli .

Case Study 2: Cytotoxicity Evaluation

A series of synthesized compounds including this compound were evaluated for their cytotoxic effects on cancer cell lines. The study found that certain derivatives exhibited significantly lower toxicity towards normal cells while maintaining high efficacy against cancerous cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesSimilarity Index
2-Bromo-6-chloro-N-methylpyridin-3-amineContains bromine and chlorine; amino group present0.85
5-Bromo-6-chloropyridin-3-amineDifferent substitution pattern on the pyridine ring0.74
N-(2-chloropyridin-4-yl)acetamideChlorine at position 2; lacks bromine0.80
2-Chloro-N-(pyridin-4-yl)acetamideContains chlorine; different pyridine substitution0.78

This table highlights how the combination of both bromine and chlorine atoms in this compound enhances its reactivity compared to its analogs.

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